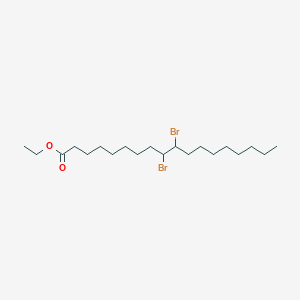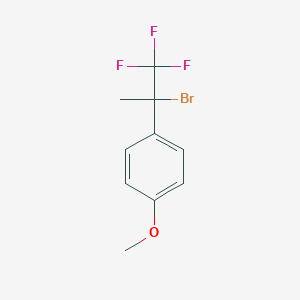
1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- is a chemical compound known for its unique structure and properties. It is also referred to as Nε,Nε,Nε-Trimethyllysine hydrochloride . This compound is significant in various scientific fields due to its biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- typically involves the methylation of lysine. The process includes the use of methylating agents under controlled conditions to achieve the desired trimethylation .
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes, utilizing advanced techniques to ensure high purity and yield. The reaction conditions are optimized to maintain the stability and integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying biochemical pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing various biochemical processes. The compound’s effects are mediated through its binding to active sites and altering the activity of enzymes and proteins .
Similar Compounds:
Nε,Nε,Nε-Trimethyllysine: Shares a similar structure but differs in specific functional groups.
N6,N6,N6-Trimethyl-L-lysine: Another related compound with distinct properties.
Uniqueness: 1-Pentanaminium, 5-amino-5-carboxy-4-hydroxy-N,N,N-trimethyl- is unique due to its specific functional groups and the resulting chemical behavior. Its ability to undergo various reactions and its applications in multiple fields highlight its significance .
Properties
| 75056-20-1 | |
Molecular Formula |
C9H21N2O3+ |
Molecular Weight |
205.27 g/mol |
IUPAC Name |
(5-amino-5-carboxy-4-hydroxypentyl)-trimethylazanium |
InChI |
InChI=1S/C9H20N2O3/c1-11(2,3)6-4-5-7(12)8(10)9(13)14/h7-8,12H,4-6,10H2,1-3H3/p+1 |
InChI Key |
ZRJHLGYVUCPZNH-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CCCC(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


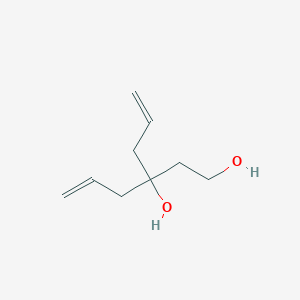
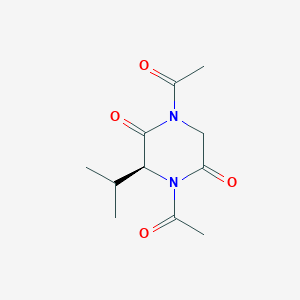
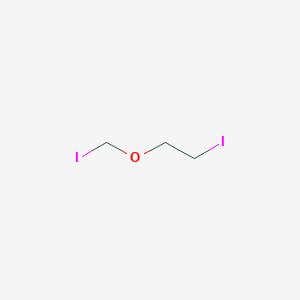

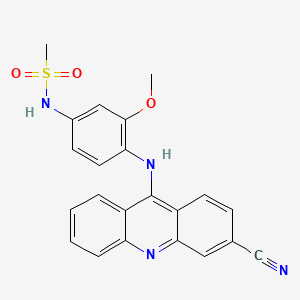
![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)
